An In-depth Technical Guide to tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties allow it to serve as a versatile building block in drug design, influencing solubility, bioavailability, and receptor-binding affinity. This guide focuses on a specific, yet significant, derivative: tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate . This molecule, featuring a chiral center and a protected amine, represents a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This document provides a comprehensive overview of its fundamental properties, a plausible synthetic route, and its potential utility in drug discovery, grounded in established chemical principles and supported by relevant literature.
Core Molecular Attributes
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a heterocyclic compound characterized by a piperazinone ring system. The presence of a phenyl group at the second position introduces a chiral center, making it a valuable synthon for stereospecific synthesis. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled, regioselective reactions, a critical aspect in multi-step organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate is presented in the table below. These properties are essential for understanding its behavior in various chemical environments and for developing appropriate experimental protocols.
| Property | Value | Source |
| CAS Number | 911705-40-3 | [CymitQuimica][1] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [CymitQuimica][1] |
| Molecular Weight | 276.34 g/mol | [CymitQuimica][1] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Purity | Typically ≥95% | [CymitQuimica][1] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical synthetic strategy would involve the initial formation of the core piperazinone ring, followed by the introduction of the phenyl group and subsequent protection of the nitrogen atom. A potential, though unverified, synthetic route is the reaction of iodobenzene with 1-Boc-3-oxopiperazine.[2]
Caption: Proposed synthetic pathway for tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate is not currently available in public databases. However, based on its chemical structure, we can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the presence of the chiral center and the restricted rotation around the amide bond. Key expected signals include:
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Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the protons of the phenyl group.
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Piperazine Ring Protons: A series of multiplets between 3.0 and 4.5 ppm for the methylene and methine protons of the piperazine ring.
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Boc Group Protons: A characteristic singlet at approximately 1.5 ppm, integrating to nine protons, representing the tert-butyl group.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would provide further structural confirmation:
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Carbonyl Carbons: Two signals in the downfield region, typically between 150 and 175 ppm, corresponding to the amide and carbamate carbonyl carbons.
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Aromatic Carbons: Several signals in the 125-140 ppm range for the carbons of the phenyl ring.
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Boc Group Carbons: A signal around 80 ppm for the quaternary carbon and a signal around 28 ppm for the methyl carbons of the tert-butyl group.
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Piperazine Ring Carbons: Signals in the 40-60 ppm range for the aliphatic carbons of the piperazine ring.
Predicted Infrared (IR) Spectrum
The IR spectrum would show characteristic absorption bands for the functional groups present:
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C=O Stretching: Strong absorption bands around 1680-1700 cm⁻¹ for the amide carbonyl and 1700-1720 cm⁻¹ for the carbamate carbonyl.
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C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
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C-N Stretching: Bands in the 1000-1300 cm⁻¹ region.
Predicted Mass Spectrum
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (276.34 g/mol ). Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the piperazine ring.
Applications in Medicinal Chemistry and Drug Development
The 2-phenylpiperazin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of a phenyl group at the 2-position of the piperazinone ring can significantly influence the pharmacological properties of a molecule, often by providing a key interaction with biological targets through π-π stacking or hydrophobic interactions.
As a Chiral Building Block
The primary utility of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate lies in its role as a chiral building block. The presence of the Boc protecting group allows for selective modification at the unprotected nitrogen atom. This is particularly valuable in the synthesis of complex molecules where stereochemistry is crucial for biological activity. For instance, derivatives of 2-phenylpiperazin-3-one have been investigated for their potential as:
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Anticancer Agents: The phenylpiperazine moiety has been incorporated into molecules designed to target various cancer-related pathways.[3]
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Neurological Drugs: Piperazine derivatives are well-known for their activity in the central nervous system, and the 2-phenylpiperazin-3-one core could be explored for developing novel antipsychotic, antidepressant, or anxiolytic agents.
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Antimicrobial Agents: The piperazine ring is a common feature in many antimicrobial drugs, and derivatives of this scaffold could be synthesized and evaluated for their antibacterial or antifungal properties.
Workflow for Utilizing in Drug Discovery
The following workflow illustrates how this compound could be integrated into a drug discovery program.
Caption: A typical workflow for the use of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate in a drug discovery pipeline.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate is not publicly available, general safety precautions for similar piperazine derivatives should be followed. These compounds are typically classified as irritants.
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]
Based on data for similar compounds, the following GHS hazard statements may apply:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Conclusion
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its chiral nature and the presence of a Boc-protecting group make it an ideal starting material for the stereoselective synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest significant potential for the development of novel drug candidates. Further research into its synthesis, characterization, and application is warranted to fully explore its utility in drug discovery and development.
References
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PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Tert-butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Lead Sciences. tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate. Available from: [Link]
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PubChemLite. Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate. Available from: [Link]
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MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Available from: [Link]
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National Institutes of Health. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Available from: [Link]
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ResearchGate. 1H NMR spectrum of 6-(tert-butyl)-3-phenyl-3,4-dihydro-2H-benzo[e][5][6]oxazine. Available from: [Link]
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Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]
- Google Patents. Crystalline form of carbazitaxel and process for preparation thereof.
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ResearchGate. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available from: [Link]
- Google Patents. Method for synthesizing cabazitaxel.
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